4-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
Description
4-Methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core. The compound is substituted with a phenyl group at the 2-position of the pyrazole ring and a methoxy group at the 4-position of the benzamide moiety. This structure combines a fused thiophene-pyrazole system with a benzamide side chain, which is often associated with diverse biological activities, including antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
4-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-24-15-9-7-13(8-10-15)19(23)20-18-16-11-25-12-17(16)21-22(18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCGPRNMSOEVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl acetyl chloride and a Lewis acid catalyst.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Formation of Benzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methanol and sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity
- Several studies have indicated that compounds featuring thieno[3,4-c]pyrazole derivatives possess significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
- A notable case study demonstrated that a similar thieno[3,4-c]pyrazole compound exhibited selective cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways.
-
Antimicrobial Properties
- Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thieno[3,4-c]pyrazole core may interact with bacterial enzymes or disrupt cell membrane integrity.
- In vitro studies highlighted its efficacy against resistant strains of bacteria, suggesting potential for development into new antimicrobial agents.
-
Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. It may modulate inflammatory cytokines and inhibit pathways associated with inflammation.
- A specific study found that derivatives similar to this compound could significantly reduce inflammation markers in animal models of arthritis.
Material Science
-
Organic Electronics
- The unique electronic properties of thieno[3,4-c]pyrazole derivatives make them suitable candidates for applications in organic semiconductors and photovoltaic devices. Their ability to facilitate charge transport can enhance the efficiency of organic solar cells.
- Research has shown that incorporating such compounds into polymer matrices can improve the overall performance of organic light-emitting diodes (OLEDs).
-
Sensors
- The compound's structural characteristics allow it to function as a sensing material for detecting various analytes. Its interaction with target molecules can lead to measurable changes in electrical or optical properties.
- Case studies have demonstrated its application in developing sensors for environmental monitoring and biomedical diagnostics.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
2-Methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
- Key Differences : The benzamide group here bears a methyl substituent at the 2-position instead of a methoxy group at the 4-position.
- Implications :
- The methyl group is less polar than methoxy, reducing hydrogen-bonding capacity and increasing lipophilicity.
- Steric hindrance at the 2-position may alter binding interactions compared to the 4-methoxy derivative.
- Synthesis & Characterization : Synthesized and characterized via ¹H NMR, IR, and mass spectrometry, confirming structural integrity .
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Key Differences: A bromo substituent replaces the methoxy group at the 4-position of benzamide, and the thienopyrazole core includes a 5-oxo group.
- Implications: The electron-withdrawing bromo group may decrease electron density on the benzamide, affecting reactivity.
- Applications : Brominated analogues are often explored for enhanced stability in medicinal chemistry .
Core Heterocycle Modifications
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
- Key Differences: The thieno[3,4-c]pyrazole core is replaced with a thieno[2,3-d]pyrimidine system. A trifluoromethylphenoxy group is appended to the pyrimidine ring.
- The trifluoromethylphenoxy group enhances hydrophobicity and metabolic stability.
- Biological Activity : Demonstrated anti-microbial properties in studies, though direct comparisons with the target compound are unavailable .
Data Table: Structural and Functional Comparison
Biological Activity
4-Methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thieno[3,4-c]pyrazole moiety which is critical for its biological interactions.
Synthesis
The synthesis of 4-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. The key steps include:
- Formation of the Thieno-Pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The introduction of the benzamide group is performed via coupling reactions with benzoyl chloride or similar reagents.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 4-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide exhibit significant anticancer properties. For example:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : A study on thienopyrazole derivatives showed that certain modifications led to enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- In Vitro Studies : It has been tested against several bacterial strains and demonstrated effective inhibition of growth, suggesting potential as an antibiotic agent.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in models of induced inflammation:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to targets involved in cancer progression and inflammation .
- Structure-Activity Relationship (SAR) : Variations in the thieno-pyrazole structure significantly affect biological activity, indicating that specific functional groups enhance efficacy against targeted diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
